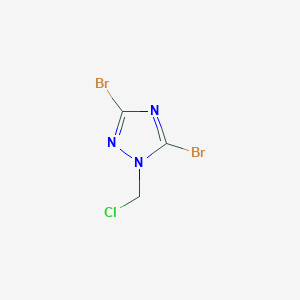

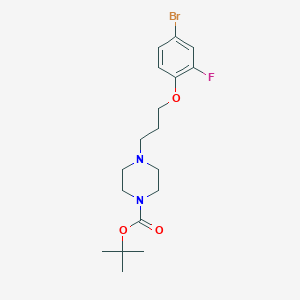

![molecular formula C11H13N3O B1458675 6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one CAS No. 1708268-38-5](/img/structure/B1458675.png)

6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one

Overview

Description

6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one (THTBA) is a heterocyclic compound that is widely studied for its potential applications in the fields of medicinal chemistry and biochemistry. THTBA is a derivative of azulene, a naturally occurring bicyclic sesquiterpene. It is a synthetic compound with a number of interesting properties, such as its ability to form strong hydrogen bonds, its high solubility in a variety of solvents, and its low toxicity. THTBA has been studied for its potential applications in the pharmaceutical industry, as well as for its potential use in the synthesis of other compounds.

Scientific Research Applications

-

Synthesis and Neurotropic Activity of New 7-Cyclohexyl-6,7,8,9-Tetrahydro-3H-Pyrazolo [3,4-c]-2,7-Naphthyridine-1,5-Diamines

-

An Efficient Synthesis of Pyrazolo[3,4-b]quinolin-3-amine and Benzo[b][1,8]naphthyridine Derivatives

-

Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines

- Application Summary: This research focuses on the synthesis and biological applications of 1,6-naphthyridines, which are pharmacologically active with a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

- Methods of Application: The synthesis involves multi-step processes and the biological activity has been correlated to 1,6-naphthyridines using the literature on the structure–activity relationship (SAR) along with molecular modeling studies .

- Results/Outcomes: Several of the synthesized compounds showed promising anticancer activity .

-

An Efficient Synthesis of Pyrazolo[3,4-b]quinolin-3-amine and Benzo[b][1,8]naphthyridine Derivatives

- Application Summary: This research presents an efficient synthesis of pyrazolo[3,4-b]quinoline and benzo[b][1,8]naphthyridine derivatives utilizing the hexahydroquinoline as starting material .

- Methods of Application: The hexahydroquinoline reacted with hydrazine hydrate in absolute ethanol to afford pyrazolo[3,4-b]quinoline derivative through elimination of a water molecule from intermediate .

- Results/Outcomes: The structures of synthesized compounds were elucidated using modern physicochemical research methods .

-

Facile and One-Pot Domino Sequential Reactions to Construct Dibenzo Fused-1,6-Naphthyridines

- Application Summary: This research focuses on the synthesis of dibenzo fused-1,6-naphthyridines using palladium as a catalyst .

- Methods of Application: The one-pot condensation of aldehydes with various amines and subsequent reduction gave the required precursor 2-chloroquinoline-3-carboxaldehyde amines. The intra molecular C–H bond functionalization of the resulted compound was then carried out .

- Results/Outcomes: The synthesized compounds were found to have potential applications in various fields .

-

3-Hydroxy-6,7,8,9-Tetrahydro-5H-Benzo[7]Annulen-5-One

- Application Summary: This compound is a chemical reagent used in various organic synthesis applications .

- Methods of Application: The compound can be used as a starting material or intermediate in the synthesis of more complex organic compounds .

- Results/Outcomes: The specific outcomes depend on the particular synthesis process and the target compound .

properties

IUPAC Name |

4,7,8-triazatricyclo[7.5.0.02,7]tetradeca-1,5,8-trien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c15-11-10-8-4-2-1-3-5-9(8)13-14(10)7-6-12-11/h6-7H,1-5H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMCXQVSFFWCRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C3C(=O)NC=CN3N=C2CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

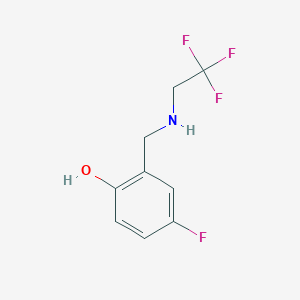

![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458592.png)

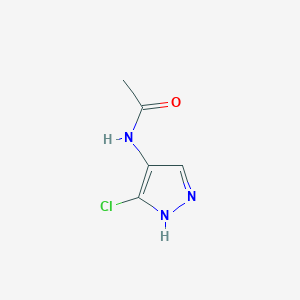

![N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1458593.png)

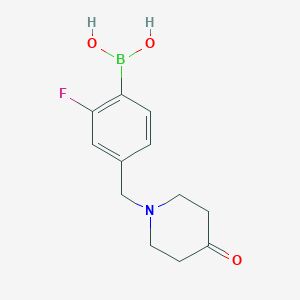

![5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1458595.png)

![Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1458597.png)

![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458599.png)